Cas no 877877-35-5 (TW-37)

TW-37 structure
TW-37 structure
Nom du produit:TW-37
Numéro CAS:877877-35-5
Le MF:C33H35NO6S
Mégawatts:573.699108362198
MDL:MFCD17010275
CID:823929
PubChem ID:11455910

TW-37 Propriétés chimiques et physiques

Nom et identifiant

    • TW-37
    • N-(4-((2-(tert-butyl)phenyl)sulfonyl)phenyl)-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
    • N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide
    • N-[4-(2-TERT-BUTYLPHENYLSULFONYL)PHENYL]-2,3,4-TRIHYDROXY-5-(2-ISOPROPYLBENZYL)BENZAMIDE
    • TW 37
    • TW-37 (TW 37)
    • N-(4-(2-tert-butylphenylsulfonyl)phenyl)-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
    • N-[4-[(2-tert-Butylphenyl)sulfonyl]phenyl]-2,3,4-trihydroxy-5-[(2-isopropylphenyl)methyl]benz
    • N-[4-[[2-(1,1-Dimethylethyl)phenyl]sulfonyl]phenyl]-2,3,4-trihydroxy-5-[[2-(1-methylethyl)phenyl]methyl]benzamide (ACI)
    • BP-25408
    • DTXCID40417214
    • SB19398
    • N-[4-(2-tert-butylbenzenesulfonyl)phenyl]-2,3,4-trihydroxy-5-[(2-isopropylphenyl)methyl]benzamide
    • SY008562
    • s1121
    • (N-[(2-tert-butylbenzenesulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
    • BRD-K28360340-001-01-8
    • CHEMBL217354
    • 5-(2-isopropylbenzyl)-N-(4-(2-tert-butylphenylsulfonyl)phenyl)-2,3,4-trihydroxybenzamide
    • CKB87735
    • BCPP000030
    • BCP27702
    • N-(4-((2-Tert-Butylphenyl)sulfonyl)phenyl)-2,3,4-trihydroxy-5-((2-isopropylphenyl)methyl)benzamide
    • Benzamide, N-(4-((2-(1,1-dimethylethyl)phenyl)sulfonyl)phenyl)-2,3,4-trihydroxy-5-((2-(1-methylethyl)phenyl)methyl)-
    • FQ8NY4LUO5
    • AC-32081
    • UNII-FQ8NY4LUO5
    • N-[4-[[2-(1,1-Dimethylethyl)phenyl] sulfonyl]phenyl]-2,3,4-trihydroxy-5-[[2-(1-methyle thyl)phenyl]methyl]benzamide
    • J-523014
    • EX-A2173
    • SMR004701450
    • 877877-35-5
    • NCGC00263208-01
    • BRD-K28360340-001-05-9
    • MFCD17010275
    • TW 37;TW37
    • DTXSID10466395
    • AKOS015966872
    • N-[4-[[2-(1,1-Dimethylethyl)phenyl]sulfonyl]phenyl]-2,3,4-trihydroxy-5-[[2-(1-methylethyl)phenyl]methyl]benzamide
    • CS-11194
    • MLS006010425
    • CHEBI:95008
    • NCGC00263208-05
    • CS-0155
    • N-{4-[(2-tert-butylbenzene)sulfonyl]phenyl}-2,3,4-trihydroxy-5-[(2-isopropylphenyl)methyl]benzamide
    • HY-12020
    • tw-37?
    • N-(4-((2-(1,1-Dimethylethyl)phenyl)sulfonyl)phenyl)-2,3,4-trihydroxy-5-((2-(1-methylethyl)phenyl)methyl)benzamide
    • BRD-K28360340-001-08-3
    • GLXC-03530
    • CCG-264828
    • Q27166769
    • N-[(2-tert-butyl-benzenesulfonyl)-phenyl]-2,3,4-trihydroxy-5-(2-isopropyl-benzyl)-benzamide
    • SW218144-2
    • HMS3651I03
    • BDBM50196032
    • SCHEMBL687266
    • MDL: MFCD17010275
    • Piscine à noyau: 1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)
    • La clé Inchi: PQAPVTKIEGUPRN-UHFFFAOYSA-N
    • Sourire: O=C(C1C(O)=C(O)C(O)=C(CC2C(C(C)C)=CC=CC=2)C=1)NC1C=CC(S(C2C(C(C)(C)C)=CC=CC=2)(=O)=O)=CC=1

Propriétés calculées

  • Qualité précise: 573.21900
  • Masse isotopique unique: 573.21850901g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 41
  • Nombre de liaisons rotatives: 8
  • Complexité: 963
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 7.8
  • Surface topologique des pôles: 132

Propriétés expérimentales

  • Dense: 1.280
  • Point d'ébullition: 723.722℃/760mmHg
  • Point d'éclair: 391.493°C
  • Indice de réfraction: 1.631
  • Le PSA: 132.31000
  • Le LogP: 8.05400

TW-37 Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

TW-37 PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6281-2 mg
TW37
877877-35-5 97.06%
2mg
¥483.00 2022-02-28
MedChemExpress
HY-12020-5mg
TW-37
877877-35-5 99.27%
5mg
¥800 2024-05-24
eNovation Chemicals LLC
D781152-0.25g
N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
877877-35-5 >95%
0.25g
$990 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42300-10mg
TW-37
877877-35-5 99%
10mg
¥1148.0 2023-09-06
TRC
T700570-25mg
TW-37
877877-35-5
25mg
$425.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6281-5 mg
TW37
877877-35-5 97.06%
5mg
¥690.00 2022-02-28
abcr
AB348805-50 mg
Bcl-2 Inhibitor; .
877877-35-5
50 mg
€1,082.70 2023-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008562-0.25g
N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
877877-35-5 >95%
0.25g
¥7940.36 2024-07-09
eNovation Chemicals LLC
D781152-0.1g
N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
877877-35-5 >95%
0.1g
$410 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6281-50 mg
TW37
877877-35-5 97.06%
50mg
¥3987.00 2022-02-28

TW-37 Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  100 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.2 Reagents: Bromine Solvents: Chloroform ;  -60 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.2 -
2.3 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  70 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

Méthode de production 3

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
1.3 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  70 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
2.2 Reagents: Bromine Solvents: Chloroform ;  -60 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
3.2 -
3.3 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  70 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

Méthode de production 5

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

Méthode de production 7

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt
Référence
Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins
Wang, Guoping; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6139-6142

TW-37 Raw materials

TW-37 Preparation Products

TW-37 Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:877877-35-5)TW-37
A922660
Pureté:99%/99%/99%
Quantité:50mg/100mg/250mg
Prix ($):356.0/560.0/1144.0